molecular formula C9H8F2N2O B1443984 2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole CAS No. 939773-89-4

2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole

Cat. No. B1443984
M. Wt: 198.17 g/mol
InChI Key: NHYCXXOUHKKMEB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole is a derivative of the imidazole and benzimidazole family . Imidazoles and benzimidazoles are privileged scaffolds that are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . The difluoromethyl group enhances the bond strength and decreases bond length .


Synthesis Analysis

The synthesis of 2-(Difluoromethyl)-1H-benzo[d]imidazole involves several steps. The yield of N-trityl-2-(difluoromethyl)imidazole from 2-(formyl)imidazole was extremely low (5%), indicating the loss of the trityl group under the reaction conditions . A base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed .


Chemical Reactions Analysis

The recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives have been synthesized and explored for their corrosion inhibition efficacy on mild steel in acidic solutions. These derivatives, including those with methoxy groups, exhibit high corrosion inhibition efficiency, up to 96%, attributed to strong adsorption following the Langmuir model. This suggests potential applications in protecting metals from corrosion in industrial settings (Prashanth et al., 2021).

Molecular Structure Analysis

The vibrational spectrum and structural stability of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole have been studied using ab initio and density functional methods. These studies provide insights into the conformational behavior and frequency of vibrational bands, facilitating the understanding of molecular properties (Arslan & Algül, 2008).

Drug Discovery and Biological Activities

Imidazole derivatives are also investigated for their potential in drug discovery, exhibiting antimicrobial and antioxidant activities. Synthesis of new imidazole compounds shows significant bioactivity, hinting at their usefulness in developing new pharmaceuticals (Bassyouni et al., 2012).

Quantum Mechanical and Spectroscopic Studies

Quantum mechanical and spectroscopic studies on methoxy-substituted imidazole derivatives provide valuable data on molecular structure, vibrational frequencies, and thermodynamic properties. These studies contribute to a deeper understanding of the molecular behavior and properties of imidazole compounds (Pandey et al., 2017).

Synthesis and Characterization

Various synthetic methods have been developed for imidazole derivatives, including microwave-assisted techniques and catalyst-free approaches. These methods offer efficient routes to synthesize imidazole compounds with diverse functionalities, opening avenues for their application in material science and organic synthesis (Lian-qing, 2011).

Safety And Hazards

The safety data sheet for imidazole indicates that it may form combustible dust concentrations in air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable. The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

2-(difluoromethyl)-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O/c1-14-5-2-3-6-7(4-5)13-9(12-6)8(10)11/h2-4,8H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYCXXOUHKKMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734757
Record name 2-(Difluoromethyl)-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole

CAS RN

939773-89-4
Record name 2-(Difluoromethyl)-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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